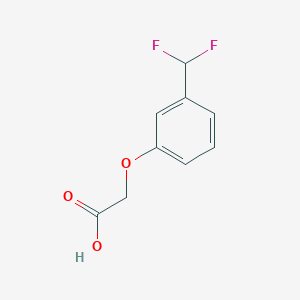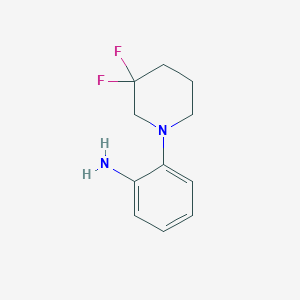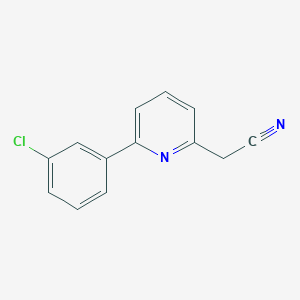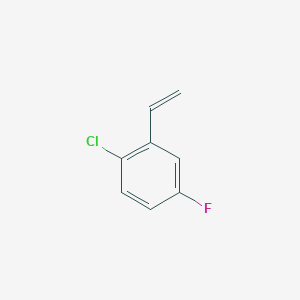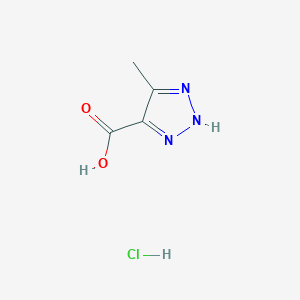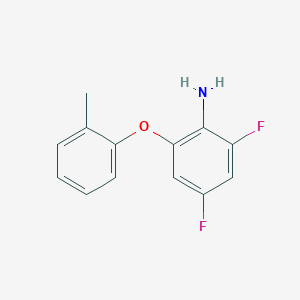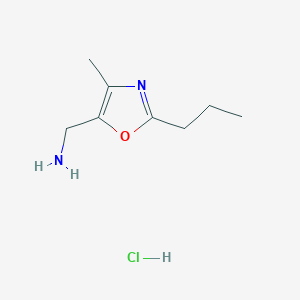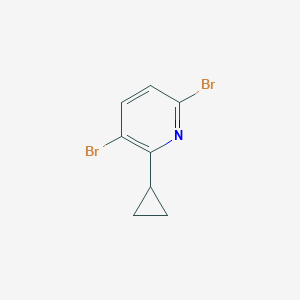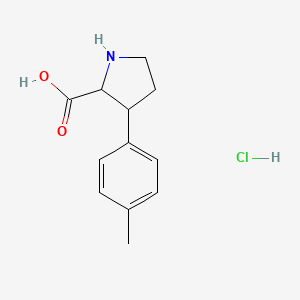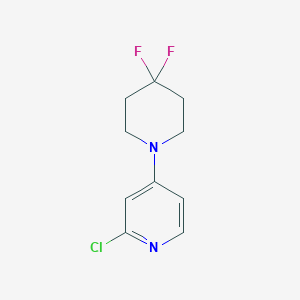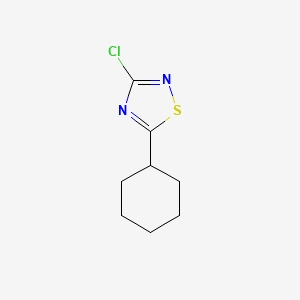
3-Chloro-5-cyclohexyl-1,2,4-thiadiazole
Descripción general
Descripción
3-Chloro-5-cyclohexyl-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C8H11ClN2S. It belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
Aplicaciones Científicas De Investigación
3-Chloro-5-cyclohexyl-1,2,4-thiadiazole has several scientific research applications:
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-Chloro-5-cyclohexyl-1,2,4-thiadiazole is protein thiols . Protein thiols are underrepresented amino acids in proteins, which are very often highly conserved in protein families indicating their structural and functional importance .
Mode of Action
This compound interacts with its targets by reacting with thiols . This compound shows an outstanding reactivity against thiols in aqueous solution . It reacts more specifically and faster than commonly used N-ethyl maleimide, making it a superior alternative for efficient blocking of free thiols in proteins .
Biochemical Pathways
The affected biochemical pathway involves the modification of cysteines . Cysteines can undergo numerous posttranslational modifications (PTMs), which maintain redox homeostasis inside cells, as well as cell signaling via coupled redox systems .
Result of Action
The molecular and cellular effects of this compound’s action involve the modification of cysteines . Using the example of human histone deacetylase 8 (HDAC8), it was demonstrated that cysteine modification by a 5-sulfonyl-TDZ is easily measurable using quantitative HPLC/ESI-QTOF-MS/MS, and allows for the simultaneous measurement of the modification kinetics of seven solvent-accessible cysteines in HDAC8 .
Análisis Bioquímico
Biochemical Properties
3-Chloro-5-cyclohexyl-1,2,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with human histone deacetylase 8 (HDAC8), where it acts as a selective and efficient protein thiol modifier . This interaction is significant as it prevents disulfide rearrangement and maintains redox homeostasis within cells. Additionally, this compound has shown potential in inhibiting certain cancer cell lines, indicating its role in modulating cellular pathways involved in cancer progression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as hepatocellular carcinoma (HEPG-2) and human lung carcinoma (A549), this compound exhibits cytotoxic effects, leading to reduced cell viability . This compound also affects cell signaling pathways by modulating the activity of key proteins involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its interaction with HDAC8 involves the modification of cysteine residues, which plays a critical role in enzyme inhibition . This modification is achieved through the formation of covalent bonds, resulting in the selective blocking of free thiols in proteins. Additionally, this compound can influence gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, particularly in reducing tumor growth in cancer models . At higher doses, toxic effects such as liver and kidney damage have been observed, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have also been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to its biological activity. Additionally, this compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes easily, facilitating its distribution to various cellular compartments . Transporters such as ATP-binding cassette (ABC) transporters play a role in its cellular uptake and efflux, influencing its intracellular concentration and localization.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation and acetylation, may direct its localization to specific compartments or organelles, enhancing its biological activity. Additionally, targeting signals within the compound’s structure may facilitate its transport to specific subcellular locations, optimizing its therapeutic potential.
Métodos De Preparación
The synthesis of 3-Chloro-5-cyclohexyl-1,2,4-thiadiazole typically involves the reaction of cyclohexylamine with thiosemicarbazide, followed by cyclization and chlorination. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-Chloro-5-cyclohexyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
3-Chloro-5-cyclohexyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
3-Chloro-4-(3-pyridyl)-1,2,5-thiadiazole: Known for its use in chemical synthesis and biological studies.
5-Substituted-1,2,4-thiadiazoles: These compounds exhibit similar reactivity and biological activities but differ in their substituents and specific applications.
The uniqueness of this compound lies in its specific cyclohexyl group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
Propiedades
IUPAC Name |
3-chloro-5-cyclohexyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKKPCSNJQYXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


